3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound It is a derivative of pyrazolo[4,3-b]pyridine, where a bromomethyl group is attached to the third position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 1H-pyrazolo[4,3-b]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyridine
- 4-(Bromomethyl)pyridine
- 2-(Bromomethyl)pyridine
- 3-(Iodomethyl)pyridine
- 3-(Chloromethyl)pyridine
Uniqueness
3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its pyrazolo[4,3-b]pyridine core, which imparts distinct electronic and steric properties compared to other bromomethyl-substituted pyridines. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11) |
InChI Key |
BXWKDTREUPUMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CBr |
Origin of Product |
United States |
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